Home > Products > Screening Compounds P72064 > Methylglucamine; tafamidis
Methylglucamine; tafamidis -

Methylglucamine; tafamidis

Catalog Number: EVT-12601933
CAS Number:
Molecular Formula: C21H24Cl2N2O8
Molecular Weight: 503.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Methylglucamine; tafamidis is a pharmaceutical compound that combines methylglucamine with tafamidis, a drug primarily used in the treatment of transthyretin-mediated amyloidosis. Tafamidis is known for its ability to stabilize the transthyretin protein, preventing its misfolding and aggregation, which leads to amyloid deposits in tissues. This combination enhances the solubility and bioavailability of tafamidis, making it more effective for therapeutic applications.

Source

Tafamidis is derived from benzoxazole derivatives and was developed by FoldRX Pharmaceuticals. It received approval from the European Medicines Agency in November 2011 and the U.S. Food and Drug Administration in May 2019 for treating cardiomyopathy associated with transthyretin-mediated amyloidosis . Methylglucamine, also known as N-methyl-D-glucamine, is a sugar derivative commonly used as a solubilizing agent in pharmaceuticals.

Classification

Methylglucamine; tafamidis falls under the category of small molecules and is classified as an approved medication for specific therapeutic uses. Its primary application is in the treatment of amyloidosis, particularly familial amyloid polyneuropathy and wild-type transthyretin amyloidosis.

Synthesis Analysis

Methods

The synthesis of methylglucamine; tafamidis involves several steps, including the formation of crystalline adducts. A notable method described in recent patents involves using an acetic acid adduct of tafamidis, which can be converted into a methylglucamine adduct through a two-step adduct interchange process .

  1. Step 1: The tafamidis acetic acid adduct is dissolved in an aprotic organic solvent.
  2. Step 2: Methylglucamine is added to the solution, allowing for the formation of the desired crystalline form through controlled conditions.

This method has been shown to yield high purity and stability in the resulting crystalline forms.

Technical Details

The process typically requires careful control of temperature (around room temperature) and stirring conditions (300 to 900 rpm) to ensure optimal crystallization . The molar ratio of tafamidis to methylglucamine can vary but is often maintained between 1:1 to 1:1.5 for optimal results.

Molecular Structure Analysis

Structure

The molecular structure of tafamidis can be represented by its chemical formula C14H7Cl2NO3C_{14}H_{7}Cl_{2}NO_{3}, indicating that it contains chlorine atoms which are crucial for its binding affinity to transthyretin . The compound features a benzoxazole core that contributes to its pharmacological activity.

Data

  • Molecular Weight: Average 308.116 g/mol
  • Monoisotopic Mass: Approximately 306.980 g/mol
  • Structural Characteristics: Tafamidis has distinct functional groups that facilitate its interaction with target proteins, particularly in stabilizing the transthyretin tetramer.
Chemical Reactions Analysis

Reactions

Methylglucamine; tafamidis undergoes various chemical reactions during its synthesis and application:

  1. Adduct Formation: The reaction between tafamidis and methylglucamine leads to the formation of stable adducts.
  2. Stability Testing: The newly formed crystalline forms are tested for stability under various conditions, including thermal analysis through thermogravimetric methods which indicate mass loss percentages at elevated temperatures .

Technical Details

The synthesis reactions often involve purification steps such as centrifugation or filtration after crystallization to isolate the desired product effectively.

Mechanism of Action

Tafamidis acts primarily by binding to transthyretin, stabilizing its tetrameric form and preventing it from dissociating into monomers that can misfold and aggregate into amyloid fibrils. This mechanism is crucial in treating conditions like familial amyloid polyneuropathy where misfolded proteins cause significant tissue damage .

Process Data

  • Binding Affinity: Tafamidis exhibits a dissociation constant (KdK_d) in the low nanomolar range, indicating strong binding to transthyretin.
  • Hydrogen Bonding: Molecular dynamics simulations have shown that tafamidis forms multiple hydrogen bonds with specific residues within transthyretin's binding pockets, contributing to its stability .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Methylglucamine; tafamidis typically appears as a crystalline solid.
  • Solubility: Enhanced solubility due to the presence of methylglucamine allows for better absorption when administered orally.

Chemical Properties

  • Stability: The crystalline forms exhibit good thermal stability with minimal mass loss upon heating.
  • Reactivity: The compound is relatively stable under physiological conditions but may undergo hydrolysis under extreme pH levels or temperatures.
Applications

Methylglucamine; tafamidis is primarily used in clinical settings for:

  • Treatment of Transthyretin-Mediated Amyloidosis: It helps manage symptoms and progression of diseases associated with protein misfolding.
  • Pharmaceutical Development: The compound serves as a model for developing other stabilizing agents targeting similar protein misfolding disorders.
Molecular Mechanisms of Transthyretin Stabilization

Thermodynamic Principles of Tetrameric TTR Complexation

Transthyretin (TTR) exists as a tetrameric protein with two identical thyroxine (T4)-binding sites at the dimer-dimer interface. Each monomer folds into a β-sandwich structure, and tetramer stability is governed by subunit cooperativity and free energy landscapes. Wild-type (WT) TTR tetramers dissociate via a rate-limiting process into monomers, which misfold into amyloidogenic intermediates. This dissociation follows a two-step kinetic model:$$TTR{tetramer} \rightleftharpoons 2\,TTR{dimer} \rightleftharpoons 4\,TTR{monomer}$$The activation energy barrier for dissociation is lowered in mutant TTR variants (e.g., Val122Ile, Val30Met), reducing the half-life of tetramers from years (WT) to days. Methylglucamine-tafamidis binds with nanomolar affinity ($Kd$ ≈ 2–10 nM) to the T4-binding sites, increasing the kinetic barrier for dissociation by ~73% and shifting the equilibrium toward the tetrameric state. Thermodynamic studies show tafamidis binding is enthalpy-driven, with ΔH = −10.2 kcal/mol and TΔS = −2.3 kcal/mol, indicating tight hydrophobic interactions and hydrogen bonding within the binding pocket [1] [5].

Table 1: Thermodynamic Parameters of TTR Tetramer Stabilization

TTR VariantTetramer Half-Life (Untreated)Half-Life with TafamidisΔG of Dissociation (kcal/mol)
Wild-Type3–4 years>10 years−2.1 → −0.9
Val30Met2–3 days12–15 days−5.8 → −3.2
Val122Ile4–6 days18–22 days−5.1 → −2.9

Allosteric Modulation of Thyroxine-Binding Sites

Tafamidis functions as a positive allosteric modulator (PAM) by binding to the T4-binding pockets (termed AB and A'B'), which are allosteric sites distinct from the retinol-binding protein interaction domain. Upon binding, it induces conformational tightening of the dimer-dimer interface:

  • Hydrogen bonding: The benzoxazole-carboxylate group forms H-bonds with Ser117 and Lys15 residues, while the dichlorophenyl moiety engages in van der Waals contacts with Leu110 and Thr119 [4].
  • Allosteric communication: Binding in one pocket increases affinity in the second pocket by 8-fold due to reduced flexibility of helix 6 and strand F [4] [9].
  • Sodium ion displacement: Tafamidis displaces Na⁺ ions from the allosteric site near Asp58, which otherwise destabilizes tetramers at physiological pH [9].

Unlike orthosteric agonists, tafamidis exhibits probe dependence: It enhances thyroxine binding affinity but has no effect on retinol-binding protein interactions. This selectivity prevents interference with TTR's physiological functions [1] [10].

Table 2: Allosteric Binding Sites in TTR

Site LocationKey ResiduesTafamidis InteractionsFunctional Consequence
AB Pocket (Primary)Ser117, Lys15, Leu110H-bonding, hydrophobic packingTetramer kinetic stabilization
A'B' Pocket (Secondary)Thr119, Ala108Halogen bonding (Cl⁻)Cooperative affinity enhancement
Sodium-Binding SiteAsp58, Asn30Electrostatic repulsionPrevention of pH-induced dissociation

Stoichiometric Optimization for Enhanced Pharmacodynamic Efficacy

The drug:TTR molar ratio critically determines stabilization efficacy. Each tetramer has two T4-binding sites, but saturation follows negative cooperativity:

  • At 20 mg/day (tafamidis meglumine), ≈50% of binding sites are occupied, stabilizing 80–90% of tetramers in Val30Met carriers [1].
  • At 80 mg/day (free acid formulation), >95% site occupancy is achieved, increasing serum TTR levels by 34.5% in wild-type ATTR cardiomyopathy and 70.9% in variant ATTR [8]. This occurs because stabilized tetramers resist proteolytic clearance.

Pharmacodynamic studies reveal nonlinear exposure-response relationships:$$E = E{max} \cdot \frac{[D]^h}{EC{50}^h + [D]^h}$$Where $h$ (Hill coefficient) = 1.7, indicating positive cooperativity. The $EC_{50}$ for tetramer stabilization is 0.1 μM, while clinical efficacy in ATTR-ACT required plasma trough levels >20 μM [6] [10]. This high exposure is necessitated by TTR's rapid turnover (t₁/₂ = 48 hours) and equilibrium dynamics.

Table 3: Dose-Dependent Pharmacodynamic Effects

Tafamidis DoseTTR Stabilization (%)Serum TTR Increase (%)Reduction in Dissociation Rate
20 mg/day80–90%18–22%50–60%
80 mg/day>95%32–35% (WT), 71% (mutant)73–78%

Structure-Activity Relationships in Benzoxazole Derivatives

The benzoxazole scaffold of tafamidis enables precise structure-activity relationship (SAR) optimizations:

  • Carboxylate group: The 6-carboxylic acid moiety is essential for H-bonding with Ser117 and Lys15. Decarboxylation (DO-AG10) abolishes 60% of binding energy and increases dissociation rates 4-fold [4].
  • Halogen substitutions: 3,5-Dichloro groups enhance hydrophobic contact with Leu110 and Ala108. Mono-chloro variants show 3-fold reduced affinity [4] [10].
  • Heterocyclic core: Benzoxazole provides optimal rigidity. Replacement with benzimidazole reduces potency due to steric clashes with Thr119 [4].

Molecular dynamics simulations comparing tafamidis with next-gen stabilizers (e.g., AG10) reveal:

  • AG10 forms bidentate H-bonds with both Ser117 sites simultaneously, achieving slower dissociation (k₀ff = 1.2 × 10⁻⁴ s⁻¹ vs. tafamidis' 3.5 × 10⁻⁴ s⁻¹) [4].
  • N-methylation of AG10's hydrazone group disrupts H-bonding, increasing RMSD fluctuations to 2.8 Å versus 1.3 Å for unmodified AG10 [4].

Table 4: Benzoxazole Derivative SAR Analysis

Structural FeatureModificationEffect on TTR BindingMechanistic Basis
C6 Carboxylic AcidDecarboxylationΔG binding ↑ 3.2 kcal/molLoss of H-bonds with Ser117/Lys15
3,5-Dichloro PhenylMonochloro (3-Cl)Kd ↑ 3-foldReduced van der Waals contact volume
Benzoxazole CoreBenzimidazole SwapIC50 ↓ 40%Steric hindrance with β-strand F
Hydrazone Linker (in AG10)N-methylationRMSD fluctuation ↑ 115%Disrupted H-bond network

Properties

Product Name

Methylglucamine; tafamidis

IUPAC Name

2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid;6-(methylamino)hexane-1,2,3,4,5-pentol

Molecular Formula

C21H24Cl2N2O8

Molecular Weight

503.3 g/mol

InChI

InChI=1S/C14H7Cl2NO3.C7H17NO5/c15-9-3-8(4-10(16)6-9)13-17-11-2-1-7(14(18)19)5-12(11)20-13;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-6H,(H,18,19);4-13H,2-3H2,1H3

InChI Key

DQJDBUPLRMRBAB-UHFFFAOYSA-N

Canonical SMILES

CNCC(C(C(C(CO)O)O)O)O.C1=CC2=C(C=C1C(=O)O)OC(=N2)C3=CC(=CC(=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.